4-Pyrimidinamine, 6-chloro-N,2-dimethyl-5-(2-propenyl)- 4-Pyrimidinamine, 6-chloro-N,2-dimethyl-5-(2-propenyl)-
Brand Name: Vulcanchem
CAS No.: 85826-35-3
VCID: VC16265548
InChI: InChI=1S/C9H12ClN3/c1-4-5-7-8(10)12-6(2)13-9(7)11-3/h4H,1,5H2,2-3H3,(H,11,12,13)
SMILES:
Molecular Formula: C9H12ClN3
Molecular Weight: 197.66 g/mol

4-Pyrimidinamine, 6-chloro-N,2-dimethyl-5-(2-propenyl)-

CAS No.: 85826-35-3

Cat. No.: VC16265548

Molecular Formula: C9H12ClN3

Molecular Weight: 197.66 g/mol

* For research use only. Not for human or veterinary use.

4-Pyrimidinamine, 6-chloro-N,2-dimethyl-5-(2-propenyl)- - 85826-35-3

Specification

CAS No. 85826-35-3
Molecular Formula C9H12ClN3
Molecular Weight 197.66 g/mol
IUPAC Name 6-chloro-N,2-dimethyl-5-prop-2-enylpyrimidin-4-amine
Standard InChI InChI=1S/C9H12ClN3/c1-4-5-7-8(10)12-6(2)13-9(7)11-3/h4H,1,5H2,2-3H3,(H,11,12,13)
Standard InChI Key MPFXSVYHELXCRV-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=C(C(=N1)Cl)CC=C)NC

Introduction

Overview of 4-Pyrimidinamine, 6-chloro-N,2-dimethyl-5-(2-propenyl)-

4-Pyrimidinamine, 6-chloro-N,2-dimethyl-5-(2-propenyl)- is a heterocyclic organic compound belonging to the pyrimidine family. This compound is characterized by a chlorine atom at the 6-position, two methyl groups at the 2-position, and a propenyl substituent at the 5-position of the pyrimidine ring. Its molecular formula is C9H12ClN3C_9H_{12}ClN_3, and it has an approximate molecular weight of 197.66 g/mol .

Synthesis

The synthesis of 4-Pyrimidinamine, 6-chloro-N,2-dimethyl-5-(2-propenyl)- can involve various chemical pathways typical for pyrimidine derivatives. Common methods include:

  • Substitution Reactions: Utilizing chlorinated pyrimidines as starting materials.

  • Alkylation: Introducing the propenyl group through alkylation techniques.

  • Amine Reactions: Reacting with suitable amines to achieve the desired substitution pattern.

Biological Activity

Research indicates that compounds like 4-Pyrimidinamine, 6-chloro-N,2-dimethyl-5-(2-propenyl)- exhibit diverse biological activities due to their structural features. These activities may include:

  • Antimicrobial properties

  • Anticancer potential

  • Inhibition of specific enzymes or receptors

Studies have shown that its unique combination of substituents enhances its biological interactions compared to other similar compounds.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with various biological targets, such as enzymes and receptors. Techniques commonly employed in these studies include:

  • Molecular Docking: To predict how the compound interacts with target proteins.

  • In Vitro Assays: To evaluate biological activity against specific cell lines.

Related Compounds

Several compounds share structural similarities with 4-Pyrimidinamine, 6-chloro-N,2-dimethyl-5-(2-propenyl)-. The following table highlights some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-PyrimidinamineBasic pyrimidine structureTwo methyl groups at positions
2 and 4
6-ChloropyrimidineChlorine at position 6Lacks additional substituents
N,N-DimethylpyrimidinamineDimethyl substitution on nitrogenLacks propenyl substituent
5-(2-Propenyl)-2-amino-pyrimidinePropenyl group attached to positionAmino group at position

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